3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoethoxy group, a diazinan-1-yl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-aminoethoxyethanol, which is then reacted with other reagents to form the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aminoethoxy and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with modified functional groups.
Scientific Research Applications
3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethoxy)ethanol: Shares the aminoethoxy group but lacks the complex diazinan-1-yl and methoxyphenyl groups.
4-(3-(2-aminoethoxy)prop-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride: Contains similar functional groups but differs in overall structure and properties.
Uniqueness
The uniqueness of 3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C16H23ClN4O5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C16H22N4O5.ClH/c1-24-13-10-11(18-15(22)5-8-25-9-6-17)2-3-12(13)20-7-4-14(21)19-16(20)23;/h2-3,10H,4-9,17H2,1H3,(H,18,22)(H,19,21,23);1H |
InChI Key |
VULFOQDXEJMFIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCOCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.